molecular formula C3H6F6O4 B1205078 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- CAS No. 677-71-4

2,2-Propanediol,1,1,1,3,3,3-hexafluoro-

Cat. No. B1205078
M. Wt: 220.07 g/mol
InChI Key: SNZAEUWCEHDROX-UHFFFAOYSA-N
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Patent
US08853462B2

Procedure details

100 g (0.38 mol) of 1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether (purity: 98%) was charged in a 500-ml five-necked flask. While performing nitrogen bubbling, brine at −20° C. was passed through a Dimroth condenser. While stirring at a reaction temperature of −20° C., 23.4 g (0.38 mol) of dimethyl sulfide was added dropwise using a dropping funnel over 30 minutes. The gas obtained by the reaction was collected by a water trap cooled with ice water to 0° C., and the obtained aqueous layer was analyzed by 19F-NMR. As a result, it was confirmed that 73.8 g (yield: 89%) of hexafluoroacetone trihydrate was obtained.
Name
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2]C1(F)O[C:6]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[O:5]O1.CSC>[Cl-].[Na+].O>[OH2:2].[OH2:2].[OH2:2].[F:9][C:8]([F:11])([F:10])[C:6]([C:12]([F:15])([F:14])[F:13])=[O:5] |f:2.3.4,5.6.7.8|

Inputs

Step One
Name
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
Quantity
100 g
Type
reactant
Smiles
COC1(OOC(O1)(C(F)(F)F)C(F)(F)F)F
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
CSC
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C.
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The gas obtained by the reaction
CUSTOM
Type
CUSTOM
Details
was collected by a water trap

Outcomes

Product
Name
Type
product
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 73.8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 264.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08853462B2

Procedure details

100 g (0.38 mol) of 1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether (purity: 98%) was charged in a 500-ml five-necked flask. While performing nitrogen bubbling, brine at −20° C. was passed through a Dimroth condenser. While stirring at a reaction temperature of −20° C., 23.4 g (0.38 mol) of dimethyl sulfide was added dropwise using a dropping funnel over 30 minutes. The gas obtained by the reaction was collected by a water trap cooled with ice water to 0° C., and the obtained aqueous layer was analyzed by 19F-NMR. As a result, it was confirmed that 73.8 g (yield: 89%) of hexafluoroacetone trihydrate was obtained.
Name
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2]C1(F)O[C:6]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[O:5]O1.CSC>[Cl-].[Na+].O>[OH2:2].[OH2:2].[OH2:2].[F:9][C:8]([F:11])([F:10])[C:6]([C:12]([F:15])([F:14])[F:13])=[O:5] |f:2.3.4,5.6.7.8|

Inputs

Step One
Name
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
Quantity
100 g
Type
reactant
Smiles
COC1(OOC(O1)(C(F)(F)F)C(F)(F)F)F
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
CSC
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C.
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The gas obtained by the reaction
CUSTOM
Type
CUSTOM
Details
was collected by a water trap

Outcomes

Product
Name
Type
product
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 73.8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 264.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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